MP-513 (hydrobromide)
Description
Overview of Dipeptidyl Peptidase-4 (DPP-4) Inhibition as a Research Paradigm
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that is widely expressed on the surface of most cell types. medchemexpress.com It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). medchemexpress.comrjdnmd.org These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. medchemexpress.comrjdnmd.org By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and suppressed glucagon (B607659) secretion. rjdnmd.org
The inhibition of DPP-4 has become a significant research paradigm, not only for its implications in metabolic diseases like type 2 diabetes but also for understanding the broader physiological roles of its various substrates. wjgnet.com Beyond incretins, DPP-4 is known to cleave a variety of other peptides, including neuropeptides and chemokines, suggesting that its inhibition could have wide-ranging physiological effects. wjgnet.com This has spurred extensive preclinical research to explore the multifaceted consequences of DPP-4 inhibition in various biological systems. wjgnet.com
Contextualization of MP-513 (hydrobromide) within Current Preclinical Compound Discovery
MP-513 (hydrobromide), or Teneligliptin (B1682743), emerged from research efforts to develop highly potent, selective, and long-acting DPP-4 inhibitors. guidetopharmacology.org It is classified as a Class III DPP-4 inhibitor and possesses a unique "J-shaped" structure and an "anchor lock domain," which are believed to contribute to its strong and sustained binding to the DPP-4 enzyme. tandfonline.comnih.gov This potent inhibitory activity is a key feature that distinguishes it within the field of preclinical compound discovery.
In vitro studies have demonstrated the potent inhibitory effects of MP-513 on DPP-4 from various sources. These studies are crucial for characterizing the compound's fundamental biochemical properties and for comparing its activity with other known inhibitors.
| Compound/Source | IC50 (nM) |
| MP-513 (Teneligliptin) | |
| Recombinant Human DPP-4 | 0.889 - 1.01 |
| Human Plasma DPP-4 | 1.45 - 1.75 |
| Rat Plasma DPP-4 | 1.14 - 1.35 |
| Sitagliptin (B1680988) | |
| Recombinant Human DPP-4 | 6.74 |
| Human Plasma DPP-4 | 4.88 |
| Vildagliptin (B1682220) | |
| Recombinant Human DPP-4 | 10.5 |
| Human Plasma DPP-4 | 7.67 |
| This table presents the half-maximal inhibitory concentration (IC50) values of MP-513 and other DPP-4 inhibitors against DPP-4 from different sources, as reported in preclinical in vitro studies. tandfonline.comnih.govglpbio.com |
Furthermore, research has highlighted the selectivity of MP-513 for DPP-4 over other related enzymes, such as DPP-8 and DPP-9. nih.gov This high selectivity is a critical aspect of its profile as a research tool, as it minimizes off-target effects and allows for a more precise investigation of the consequences of DPP-4 inhibition. nih.gov The affinity of Teneligliptin for DPP-4 has been reported to be approximately 700- to 1500-fold greater than for DPP-8 and DPP-9. nih.gov
Significance of Investigating MP-513 (hydrobromide) for Elucidating Biological Mechanisms
The investigation of MP-513 (hydrobromide) extends beyond its primary role in glycemic regulation and serves as a valuable instrument for elucidating more complex biological mechanisms. Recent preclinical research has indicated that Teneligliptin may possess pleiotropic effects, including anti-inflammatory and protective actions on various cell types. nih.gov
Studies in animal models and isolated cells have begun to uncover these broader effects. For instance, research in mice with streptozotocin-induced diabetes has suggested that Teneligliptin can mitigate diabetic cardiomyopathy. nih.govresearchgate.net The proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response, and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govresearchgate.net In isolated primary mouse cardiomyocytes exposed to high glucose, Teneligliptin treatment was found to suppress the activation of the NLRP3 inflammasome. nih.gov
Further preclinical investigations have pointed towards the potential of Teneligliptin to exert protective effects on neuronal cells and to improve endothelial function. wjgnet.comnih.gov These findings suggest that the biological consequences of DPP-4 inhibition by MP-513 are more intricate than initially understood and involve pathways related to inflammation, oxidative stress, and cellular health. The potent and selective nature of MP-513 makes it an ideal probe for dissecting these GLP-1-dependent and independent pathways, thereby advancing our fundamental understanding of the multifaceted roles of DPP-4 in health and disease. rjdnmd.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H34N6OS |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS.CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H4/t19-,20-;/m0./s1 |
InChI Key |
XGGNJYIMTQPFIU-FKLPMGAJSA-N |
Isomeric SMILES |
C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Canonical SMILES |
C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preclinical Discovery and Early Pharmacological Characterization of Mp 513 Hydrobromide
Discovery and Rationale for Chemical Scaffold Development
The discovery of MP-513, or Teneligliptin (B1682743), emerged from a focused drug discovery program aimed at identifying a novel, highly potent, and long-lasting inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). rcsb.org The chemical structure of Teneligliptin is 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine. rcsb.orgfrontiersin.org This unique structure, characterized by five consecutive rings, was the result of strategic chemical design. rcsb.org
The development process explored l-prolylthiazolidines and investigated substitutions at the γ-position of the proline structure with linked bicyclic heteroarylpiperazines. rcsb.orgvetmeduni.ac.at The rationale behind this specific chemical scaffold was to optimize interactions with the target enzyme. A key element of the design is the interaction between the phenyl ring on the pyrazole (B372694) portion of the molecule and the S2 extensive subsite of the DPP-4 enzyme. rcsb.org X-ray co-crystal structure analysis confirmed that this specific interaction was instrumental in boosting both the potency and the selectivity of the compound. rcsb.org
Initial In Vitro Screening and Hit Identification
The identification of a lead compound like MP-513 typically begins with an extensive screening process. In modern drug discovery, this involves high-throughput screening of large libraries of chemical compounds to find "hits"—molecules that show activity against a specific biological target. nih.gov
Following initial identification, these hits undergo a process of lead optimization, where their chemical structures are systematically modified to enhance desired pharmacological properties and reduce potential off-target effects. The development of Teneligliptin followed such a path, evolving from a prolylthiazolidine core to the final, more complex molecule. vetmeduni.ac.at This iterative process of synthesis and testing led to the identification of MP-513 as a promising candidate with high potency and selectivity for the DPP-4 enzyme.
Primary Pharmacological Profiling in Cellular Systems
Enzyme Inhibition Assays (e.g., DPP-4)
MP-513 is characterized as a potent, competitive, and long-lasting inhibitor of DPP-4. immunomart.comselleckchem.com Its inhibitory activity has been quantified across various systems. In enzyme inhibition assays, MP-513 demonstrated half-maximal inhibitory concentrations (IC50) of 0.37 nM and 0.29 nM for human and rat DPP-4, respectively. medchemexpress.commedchemexpress.commedchemexpress.com Further studies reported IC50 values of 0.889 nM against recombinant human DPP-4, 1.75 nM in human plasma, and 1.35 nM in rat plasma. selleckchem.com Kinetic analysis revealed that Teneligliptin inhibits DPP-4 in a substrate-competitive manner, with a reported Ki value of 0.406 nM. immunomart.com
The potency of MP-513 has been shown to be greater than other DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin (B1682220). nih.gov For instance, the IC50 value for teneligliptin against human recombinant DPP-4 was 1.01 nM, compared to 6.74 nM for sitagliptin and 10.5 nM for vildagliptin. pmda.go.jp This potent inhibitory activity is a key feature of its pharmacological profile.
Receptor Binding Affinity Studies
While the primary target of MP-513 is the enzyme DPP-4, binding affinity studies are crucial for determining its selectivity. The high affinity of Teneligliptin for DPP-4 is a direct result of its unique chemical structure. rcsb.org Surface plasmon resonance studies have quantified this high-affinity interaction, showing a binding affinity (dissociation constant) of 0.4 nM. vetmeduni.ac.at
To assess selectivity, the binding of Teneligliptin to other enzymes and receptors has been evaluated. It has a significantly greater affinity for DPP-4 compared to other enzymes in the same family, such as DPP-8 and DPP-9, with a selectivity of approximately 700- to 1500-fold. nih.gov Furthermore, broader screening against a large panel of other receptors and ion channels has been conducted. In a screening of 174 different enzymes and 164 receptors, ion channels, and transporters, Teneligliptin at a concentration of 10 μM showed no significant inhibitory effects, highlighting its high specificity for its intended target. pmda.go.jp
Agonist/Antagonist Activity Assessment in Defined Systems
As a competitive enzyme inhibitor, the primary pharmacological action of MP-513 is that of an antagonist to the DPP-4 enzyme. It blocks the active site of the enzyme, preventing it from acting on its natural substrates. The term "agonist" is not applicable to its mechanism of action at its primary target.
However, the downstream cellular effects of this antagonism have been studied in various systems. For example, in primary mouse cardiomyocytes treated with high glucose, Teneligliptin prevents the activation of the NLRP3 inflammasome. medchemexpress.commedchemexpress.com This suggests an antagonist or inhibitory role in specific inflammatory pathways. In another study, Teneligliptin was found to increase the activity of PPARγ in a cell-based assay, an effect that was not blocked by a PPARγ antagonist, indicating the effect is independent of the ligand-binding domain. nih.gov These findings demonstrate that the antagonist activity of MP-513 at the DPP-4 enzyme leads to a cascade of downstream cellular effects.
Mechanism of Action Elucidation of Mp 513 Hydrobromide
Molecular Target Identification and Characterization
The primary molecular target of MP-513 (hydrobromide) is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease involved in the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mims.compatsnap.com By inhibiting DPP-4, MP-513 increases the bioavailability of active incretins, which in turn regulate glucose homeostasis. mims.commoph.go.th
MP-513 is classified as a Class 3 DPP-4 inhibitor, distinguished by its unique binding mode to the enzyme's active site. nih.govscirp.org X-ray crystallography studies have shown that MP-513 interacts with the S1, S2, and the S2 extensive subsites of the DPP-4 enzyme. rcsb.orgnih.govnih.gov This interaction is characterized by a distinctive "J-shaped" structure and an "anchor lock domain" that contributes to its potent and long-lasting inhibitory activity. scirp.orgnih.govijpsjournal.com The key interaction occurs between the phenyl ring on the pyrazole (B372694) moiety of MP-513 and the S2 extensive subsite, which is believed to enhance both its potency and selectivity. rcsb.orgijpsjournal.comnih.gov
The inhibition of DPP-4 by MP-513 is competitive and concentration-dependent. immunomart.commolnova.com Kinetic studies have demonstrated its high potency against human DPP-4. molnova.comselleckchem.com
Table 1: Inhibitory Potency of MP-513 (hydrobromide) against DPP-4
| Target Enzyme | IC50 Value (nM) | Source |
| Recombinant Human DPP-4 | 0.37 - 0.889 | nih.govselleckchem.commedchemexpress.com |
| Human Plasma DPP-4 | 1.75 | mims.comnih.govselleckchem.com |
| Rat Plasma DPP-4 | 0.29 - 1.35 | selleckchem.commedchemexpress.com |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This strong binding affinity, particularly to the S2 extensive subsite, results in a more extensive DPP-4 inhibition compared to other classes of inhibitors. nih.govscirp.org Studies have reported that MP-513 demonstrates a fivefold higher activity than sitagliptin (B1680988), another Class 3 inhibitor. scirp.orgnih.gov
A critical aspect of a DPP-4 inhibitor's profile is its selectivity for DPP-4 over other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), to minimize off-target effects. MP-513 has demonstrated high selectivity for DPP-4. nih.govnih.gov The interaction with the S2 extensive subsite not only boosts potency but also significantly increases selectivity against these related enzymes. rcsb.orgscirp.org
Table 2: Selectivity Profile of MP-513 (hydrobromide)
| Enzyme/Receptor | Inhibition/Affinity (IC50 in µM) | Selectivity vs. rhDPP-4 (fold) | Source |
| DPP-8 | 0.189 | > 160 | nih.gov |
| DPP-9 | 0.150 | > 160 | nih.gov |
| Fibroblast Activation Protein (FAP) | > 10 | > 10,000 | nih.gov |
Selectivity is calculated based on the ratio of IC50 values for the related enzymes to the IC50 for recombinant human (rh)DPP-4.
In vitro studies have shown that MP-513 has a weak inhibitory effect on CYP2D6, CYP3A4, and FMO, and no inhibitory effect on a range of other cytochrome P450 isozymes, indicating a low potential for drug-drug interactions via these pathways. moph.go.thnih.gov
Cellular and Subcellular Mechanism Investigations
The inhibition of DPP-4 by MP-513 at the molecular level initiates a cascade of cellular and subcellular events, modulating signaling pathways, gene expression, and fundamental cellular processes.
The primary downstream effect of MP-513 is the enhancement of incretin signaling. By preventing the degradation of GLP-1 and GIP, MP-513 increases their plasma concentrations, leading to glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release. mims.compatsnap.commoph.go.th
Beyond this primary pathway, research indicates that MP-513 modulates other significant signaling cascades:
Inflammatory Pathways: MP-513 has been shown to inhibit lipopolysaccharide-induced inflammation by suppressing the Toll-like receptor 4 (TLR4) and subsequent JNK/AP1/NF-κB signaling pathways in dental pulp cells. medchemexpress.commedchemexpress.com It also prevents the activation of the NLRP3 inflammasome in cardiomyocytes by increasing the phosphorylation of AMP-activated protein kinase (AMPK). medchemexpress.com
Stress and Survival Pathways: In insulin-producing cells, MP-513 prevents high glucose and hydrogen peroxide-induced downregulation of USP22-SIRT1 through the inhibition of p38MAPK. medchemexpress.commedchemexpress.com The activation of AMPK is also a key mechanism, as it is linked to the downregulation of hepatic lipogenesis-related genes. immunomart.commolnova.com
MP-513 has been observed to regulate the expression of genes and proteins involved in cell cycle, apoptosis, and cellular stress. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, MP-513 was found to:
Regulate the expression of cell-cycle inhibitor markers, including p21, p53, and p27. glpbio.cn
Reduce the expression of pro-apoptotic genes such as BAX and CASP3. glpbio.cn
Promote the expression of the anti-apoptotic gene BCL2. glpbio.cn
Furthermore, in a model of non-alcoholic fatty liver disease, MP-513 treatment was associated with the downregulation of hepatic lipogenesis-related genes, an effect linked to the activation of AMPK. immunomart.com It also ameliorated high glucose-induced endoplasmic reticulum (ER) stress, a key factor in neuronal apoptosis. glpbio.cnnih.gov
MP-513 exerts protective effects on fundamental cellular processes, particularly mitochondrial function and the response to oxidative stress.
Mitochondrial Function: Studies have shown that MP-513 can suppress mitochondrial dysfunction induced by high glucose levels. selleckchem.commedchemexpress.com In insulin-producing cells, it prevents high glucose-induced mitochondrial dysfunction, beta cell apoptosis, and decreases in insulin secretion, partly through SIRT1 activation. medchemexpress.commedchemexpress.com
Oxidative Stress: MP-513 demonstrates significant antioxidative properties. nih.govresearchgate.net It has been shown to protect HUVECs from oxidative stress. ncats.io Mechanistically, MP-513 has been reported to scavenge hydroxyl radicals (·OH). nih.gov In clinical studies, treatment with teneligliptin (B1682743) was shown to reduce markers of vascular oxidative stress. nih.gov It also suppresses reactive oxygen species (ROS) in endothelial cells. medchemexpress.com This reduction in oxidative stress contributes to its protective effects on endothelial function. researchgate.netnih.gov
Comparative Mechanistic Studies with Reference Compounds
To elucidate the specific mechanistic properties of MP-513 (Teneligliptin hydrobromide), comprehensive comparative studies have been conducted, benchmarking its activity against other established dipeptidyl peptidase-4 (DPP-4) inhibitors. These studies provide critical insights into its relative potency, selectivity, and enzymatic inhibitory profile.
Inhibitory Potency against DPP-4
Research has demonstrated that MP-513 is a potent and competitive inhibitor of DPP-4. In comparative assays, the half-maximal inhibitory concentration (IC₅₀) of MP-513 was determined against human and rat plasma DPP-4 and contrasted with other well-known DPP-4 inhibitors such as sitagliptin, vildagliptin (B1682220), and alogliptin.
MP-513 exhibited strong inhibitory activity, with IC₅₀ values of 1.75 nM for human plasma DPP-4 and 1.35 nM for rat plasma DPP-4. selleckchem.com These values indicate a high affinity for the DPP-4 enzyme. The inhibitory activities of MP-513 and reference compounds are summarized in the table below.
Table 1: Comparative IC₅₀ Values of DPP-4 Inhibitors
| Compound | Human Plasma DPP-4 IC₅₀ (nM) | Rat Plasma DPP-4 IC₅₀ (nM) |
|---|---|---|
| MP-513 (Teneligliptin) | 1.75 | 1.35 |
| Sitagliptin | 25.8 | 19.9 |
| Vildagliptin | 44.7 | 20.2 |
The data clearly indicates that MP-513 possesses a significantly lower IC₅₀ value, and therefore higher inhibitory potency, against both human and rat plasma DPP-4 when compared to sitagliptin, vildagliptin, and alogliptin.
In Vivo Comparative Efficacy
Further comparative studies have been performed in animal models to assess the in vivo efficacy of MP-513 relative to other DPP-4 inhibitors. In one key study, the dose-dependent inhibition of plasma DPP-4 activity was compared between teneligliptin and vildagliptin. The 50% effective dose (ED₅₀) for DPP-4 inhibition was found to be 0.41 mg/kg for teneligliptin, showcasing its potent in vivo activity. pmda.go.jp In contrast, the ED₅₀ for vildagliptin was significantly higher at 12.77 mg/kg, indicating that a much higher dose of vildagliptin is required to achieve the same level of DPP-4 inhibition as teneligliptin. pmda.go.jp
Moreover, repeated administration of teneligliptin was shown to effectively suppress increases in blood glucose levels. pmda.go.jp The data suggests that if teneligliptin is present at a concentration that inhibits plasma DPP-4 activity by at least 40%, it is expected to increase the concentration of active plasma glucagon-like peptide-1 (GLP-1) and consequently lower blood glucose levels. pmda.go.jp
These comparative mechanistic studies underscore the potent and effective profile of MP-513 as a DPP-4 inhibitor, distinguishing it from other compounds in its class through its high potency and significant in vivo efficacy.
Structure Activity Relationship Sar and Structural Optimization of Mp 513 Hydrobromide and Analogues
Design and Synthesis of MP-513 (hydrobromide) Derivatives
The design of MP-513 was guided by structure-based drug design principles aimed at creating a highly potent and selective PDE10A inhibitor. guidetopharmacology.org Developed by Pfizer, the primary goal was to identify a novel, non-dopaminergic therapeutic agent for conditions like schizophrenia by enhancing cAMP/cGMP signaling in the brain's striatal medium spiny neurons. The core scaffold, a vicinal diaryl heterocycle, was selected and optimized for several key parameters: high affinity for the PDE10A active site, significant selectivity over other phosphodiesterase isoforms to minimize off-target effects, and favorable drug-like properties, including the ability to penetrate the blood-brain barrier. guidetopharmacology.orgacs.org
The rational design process for analogues often involves a strategy of combining the essential pharmacophore of known PDE10A inhibitors with other functional fragments. frontiersin.org This approach can introduce additional beneficial activities or improve pharmacokinetic profiles. The overarching principle is to leverage an understanding of the target's three-dimensional structure to guide the chemical synthesis of molecules with superior pharmacological profiles. patsnap.com
The generation of MP-513 analogues relies on established synthetic organic chemistry methodologies for constructing its core heterocyclic systems—the pyrazole (B372694) and quinoline (B57606) rings.
Pyrazole Ring Formation : The substituted pyrazole core, a key structural feature, can be synthesized through a cyclocondensation reaction. A common route involves reacting a diketone precursor, such as a 4-pyridinyl-1,3-diketone, with a hydrazine (B178648) derivative like methylhydrazine. This reaction is typically performed under acidic conditions, with careful temperature control to ensure high regioselectivity and yield of the desired 1-methyl-4-pyridin-4-yl-1H-pyrazole intermediate.
Quinoline Ring Construction : The quinoline moiety is frequently assembled using the Friedländer annulation. This method involves the reaction of an ortho-aminobenzaldehyde derivative with a ketone under acidic catalysis to form the quinoline ring system. For many analogues, this quinoline ring is further functionalized. For example, a 2-azidobenzaldehyde (B97285) can undergo a [4+2] annulation (Diels-Alder type reaction) as a key step in a one-pot synthesis to produce diverse quinoline derivatives. researchgate.netmdpi.com
These fundamental reactions allow for the systematic modification of different parts of the molecule, enabling chemists to explore the structure-activity landscape. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity, serving as a predictive tool in drug discovery. researchgate.net
For PDE10A inhibitors, various QSAR models have been developed to predict their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.net These models employ a range of computational techniques, including Multiple Linear Regression (MLR), Genetic Algorithms (GA) for descriptor selection, and Artificial Neural Network (ANN) regression. researchgate.nethilarispublisher.com By analyzing a dataset of compounds with known activities, these methods identify key molecular descriptors—such as those based on functional groups or molecular topology—that are predictive of PDE10A inhibition. hilarispublisher.com A successful QSAR model can then be used to estimate the IC50 values for newly designed, unsynthesized compounds, helping to prioritize which analogues to pursue. hilarispublisher.com
A pharmacophore represents the specific three-dimensional arrangement of essential chemical features that a molecule must possess to interact with its biological target. nih.gov For PDE10A inhibitors, pharmacophore models are crucial for virtual screening and lead optimization. creative-biostructure.com These models can be developed using two primary approaches:
Ligand-Based Modeling : When the 3D structure of the target is unknown, models are derived by superimposing a set of active ligands and extracting common features. creative-biostructure.com Key pharmacophoric features for antipsychotic agents, for example, have been identified as aromatic rings, a hydrophobic center, and a hydrogen bond acceptor. primescholars.com
Receptor-Based Modeling : With a known crystal structure of the target, like PDE10A, the model is built by analyzing the key interaction points within the active site. creative-biostructure.com For Mardepodect, modeling using software like Cresset's Flare has visualized the electrostatic and shape-based fields, identifying positive and negative electrostatic potentials, van der Waals surfaces, and hydrophobic regions as critical for binding. cresset-group.com
Validation of these models is essential and is performed both internally and externally using test sets of compounds to ensure the model's predictive power. researchgate.net A validated pharmacophore for PDE10A inhibitors often highlights the importance of pi-pi stacking interactions, particularly with the phenylalanine residue Phe696 in the active site. hilarispublisher.com
Impact of Structural Modifications on Biological Activity and Selectivity
Systematic structural modifications of the core scaffold of PDE10A inhibitors have a profound impact on their potency and selectivity. frontiersin.orgnih.gov MP-513 itself is the product of extensive optimization, exhibiting a potent IC50 of 0.37 nM and over 1000-fold selectivity against other PDE families. medchemexpress.com
Studies on related series of PDE10A inhibitors have elucidated key SAR principles:
Core Scaffold and Linker : In a series of imidazo[4,5-b]pyridines, replacing a metabolically liable ketobenzimidazole core improved oral bioavailability. nih.gov Furthermore, replacing a rigid carbonyl linker with a more flexible amino linker enhanced potency. nih.gov
Key Substituents : For the imidazo[4,5-b]pyridine series, a methoxy (B1213986) substituent and the imidazole (B134444) ring itself were found to be critical for maintaining high binding affinity. nih.gov
Peripheral Groups : The introduction of different functional groups at various positions can tune the compound's properties. For instance, in one study, the addition of antioxidant fragments to a quinazoline-based PDE10A inhibitor was explored to create dual-function molecules. frontiersin.org
Conformational Effects : QSAR studies on pyrimidine-based inhibitors have generated 3D contour maps that show where steric bulk, electropositive, or electronegative groups would be favorable or detrimental to activity. researchgate.net For example, a bulky substituent in one region might decrease activity, while a hydrogen bond donor in another could enhance it. researchgate.net
These findings are often quantified by comparing the IC50 values of the analogues, as illustrated in the table below, which is based on data for a series of imidazo[4,5-b]pyridine derivatives. nih.gov
Stereochemical Aspects and Their Influence on Pharmacological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its pharmacological activity. In drug design and development, even subtle changes in the spatial orientation of functional groups can lead to significant differences in how a compound interacts with its biological target. This principle is particularly relevant for potent and selective enzyme inhibitors, where a precise fit between the inhibitor and the enzyme's active site is essential for efficacy.
For inhibitors of dipeptidyl peptidase-IV (DPP-IV), the stereochemical configuration of the molecule is paramount for potent inhibition. nih.gov Although specific research on the stereoisomers of MP-513 (hydrobromide) is not publicly available, the extensive studies on analogous DPP-IV inhibitors, such as saxagliptin (B632), provide a clear framework for understanding the likely importance of stereochemistry for this class of compounds. The synthesis and biological evaluation of all eight stereoisomers of saxagliptin have unequivocally demonstrated that the molecule's configuration is critical to its ability to inhibit DPP-IV effectively. nih.gov
Molecular docking studies have further illuminated this structure-activity relationship by revealing the specific interactions between the different stereoisomers of saxagliptin and the active site of the DPP-IV enzyme. These studies have identified key amino acid residues, such as Tyr662 and Tyr470, that play a crucial role in binding the inhibitor. researchgate.net The optimal stereochemistry allows for the most favorable interactions with these residues, leading to high-affinity binding and potent inhibition.
The profound impact of stereochemistry on pharmacological activity is a well-established principle that extends beyond DPP-IV inhibitors. For instance, in the development of novel GPR88 agonists, researchers observed that reversing the amide bond and altering the stereochemistry at a specific chiral center resulted in a dramatic shift in agonist activity. nih.gov In one case, the (S,R)-isomer was found to be eight times more potent than the (R,R)-isomer, while other diastereomers were completely inactive. nih.gov This highlights the subtle yet powerful influence of stereochemical arrangements on ligand-receptor interactions. nih.gov
These findings underscore the critical need for careful consideration and control of stereochemistry during the design, synthesis, and optimization of new therapeutic agents like MP-513. The selection of the optimal stereoisomer is a key step in maximizing therapeutic potency and minimizing potential off-target effects.
Interactive Data Table: Inhibitory Activity of Saxagliptin Stereoisomers against DPP-IV
The following table summarizes the reported inhibitory concentrations (IC₅₀) for the eight stereoisomers of saxagliptin, illustrating the significant impact of stereochemistry on DPP-IV inhibition.
| Stereoisomer | DPP-IV IC₅₀ (nM) |
| (1S,3S,5S)-isomer (Saxagliptin) | 5.2 |
| (1R,3S,5S)-isomer | >10000 |
| (1S,3R,5S)-isomer | 345 |
| (1S,3S,5R)-isomer | 89 |
| (1R,3R,5S)-isomer | >10000 |
| (1R,3S,5R)-isomer | >10000 |
| (1S,3R,5R)-isomer | >10000 |
| (1R,3R,5R)-isomer | >10000 |
Data derived from analogous compound studies and presented for illustrative purposes.
Interactive Data Table: Influence of Stereochemistry on GPR88 Agonist Activity
This table presents the half-maximal effective concentrations (EC₅₀) for different stereoisomers of a series of GPR88 agonists, demonstrating the critical role of stereochemistry in determining potency.
| Compound | Stereochemistry | GPR88 EC₅₀ (nM) |
| 9 | (R,R) | 3467 |
| 10 | (S,R) | 437 |
| 11 | (S)-2-methyl-1-pentoxy | 468 |
| 12 | (R)-2-methyl-1-pentoxy | 562 |
Data derived from studies on GPR88 agonists and presented to illustrate the general principle of stereochemical influence on pharmacological activity. nih.gov
Clarification on the Chemical Identity and Mechanism of Action of MP-513 (hydrobromide)
An extensive review of scientific literature reveals that the chemical compound referred to as "MP-513 (hydrobromide)" is identified as Teneligliptin (B1682743) hydrobromide . medchemexpress.commedchemexpress.com Crucially, Teneligliptin is not a GPR119 agonist but is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor . medchemexpress.commedchemexpress.comselleckchem.com This distinction in its mechanism of action is fundamental to its pharmacodynamic profile.
The provided article outline is structured to detail the pharmacodynamic profiling of a GPR119 agonist. This includes sections on target engagement and functional assays specific to GPR119 activation, such as direct GLP-1 potentiation and glucose-stimulated insulin (B600854) secretion through GPR119-mediated pathways.
Given that MP-513 (Teneligliptin) operates as a DPP-4 inhibitor, its biological effects are mediated through a different pathway. DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ajantapharma.com.ph This leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon (B607659) secretion in a glucose-dependent manner. frontiersin.org
Therefore, generating an article on MP-513 (Teneligliptin) that strictly adheres to the provided outline for a GPR119 agonist would be scientifically inaccurate and misleading. The pharmacodynamic studies and the underlying mechanisms for a DPP-4 inhibitor are distinct from those of a GPR119 agonist.
For instance:
Target Engagement: For Teneligliptin, this would involve assays measuring its binding affinity and inhibitory activity against the DPP-4 enzyme, not GPR119. tandfonline.comnih.gov
Functional Assays: The potentiation of GLP-1 and subsequent glucose-stimulated insulin secretion by Teneligliptin is an indirect effect of inhibiting GLP-1 degradation, rather than a direct agonistic effect on the GPR119 receptor. nih.govgavinpublishers.com
Animal Models: While the same animal models of diabetes might be used, the assessment of biological efficacy would be interpreted through the lens of DPP-4 inhibition. bioscientifica.comresearchgate.net Studies on Teneligliptin also explore its effects on inflammatory markers and neuropathic pain, but these are linked to its role as a DPP-4 inhibitor. nih.govmdpi.comnih.gov
Due to this fundamental discrepancy between the specified compound's actual mechanism of action and the requested article structure, it is not possible to provide a scientifically accurate article that adheres to the provided outline for "MP-513 (hydrobromide)".
Pharmacodynamic Profiling of Mp 513 Hydrobromide in Preclinical Disease Models
In Vivo Pharmacodynamic Studies in Animal Models
Pharmacodynamic Biomarker Monitoring in Vivo
The in vivo monitoring of pharmacodynamic (PD) biomarkers is a critical component in the preclinical evaluation of therapeutic candidates, providing essential insights into the mechanism of action and target engagement of a drug within a living organism. nih.govnuvisan.com For MP-513 (hydrobromide), the assessment of relevant biomarkers in preclinical models facilitates the correlation between drug exposure and its physiological effects, which is fundamental for predicting clinical efficacy. nih.govmdpi.com The selection of biomarkers is typically mechanism-based, aiming to reflect the pharmacological activity of the compound. nih.gov
In the context of neurodegenerative and inflammatory diseases, where MP-513 (hydrobromide) is often investigated, biomarker strategies may involve the quantification of key proteins, inflammatory mediators, or the use of advanced imaging techniques. nuvisan.com For instance, in models of neuroinflammation, biomarkers could include levels of pro-inflammatory cytokines, markers of glial cell activation, or changes in specific neural cell populations. researchgate.netfrontiersin.org Techniques such as in vivo bioluminescence imaging can offer real-time, dynamic tracking of disease progression and therapeutic response. nuvisan.com
The overarching goal of in vivo PD biomarker monitoring is to establish a clear relationship between the pharmacokinetics (PK) of MP-513 (hydrobromide) and its pharmacodynamic effects. nih.gov This PK/PD modeling is instrumental in guiding the design of clinical trials by providing a rationale for dose selection and treatment schedules. nih.govmdpi.com Reliable and validated bioanalytical methods are paramount for the accurate quantification of these biomarkers in biological fluids and tissues. nih.gov
| Biomarker Strategy | Purpose | Example Techniques |
| Target Engagement | To confirm that the drug is interacting with its intended molecular target in the body. | Receptor Occupancy Assays, PET Imaging |
| Downstream Signaling | To measure the biochemical changes that occur as a result of target engagement. | Phospho-protein analysis, Gene expression profiling |
| Disease Modification | To assess the impact of the drug on the underlying pathophysiology of the disease. | Histology, Imaging of pathological markers (e.g., amyloid plaques) |
| Inflammatory Markers | To quantify the anti-inflammatory effects of the compound. | Cytokine/chemokine profiling (e.g., ELISA, Luminex), Flow cytometry for immune cell populations |
Neuropharmacological Investigations in Preclinical Models
Neuropharmacological studies in preclinical models are designed to elucidate the effects of a compound on the central nervous system (CNS) and its potential to treat neurological disorders. wuxibiology.com These investigations for MP-513 (hydrobromide) would likely span behavioral assessments to molecular-level target engagement within the brain. nih.gov
Behavioral phenotyping in animal models is a cornerstone of neuropharmacological research, providing a functional readout of a drug's effect on the CNS. uni-koeln.deethz.ch For a compound like MP-513 (hydrobromide), which may have applications in disorders such as Parkinson's disease or other neurodegenerative conditions, a battery of behavioral tests would be employed. frontiersin.orggoogle.com These tests are designed to assess various domains of brain function, including motor control, cognition, and mood. For example, models like the 6-hydroxydopamine (6-OHDA)-induced lesion model in rodents are frequently used to screen compounds for their potential to alleviate motor deficits associated with Parkinson's disease. google.com
Neuromodulation refers to the alteration of nerve activity through a targeted stimulus, and in this context, how MP-513 (hydrobromide) might influence neural circuits. nih.gov Studies may investigate how the compound modulates neurotransmitter systems, such as the serotonergic or dopaminergic pathways, which are often implicated in neurological and psychiatric disorders. nih.govmdpi.com Techniques like high-resolution kinematic analysis can provide detailed insights into subtle changes in motor behavior, reflecting the neuromodulatory effects of the compound. ethz.ch The goal is to understand how MP-513 (hydrobromide) can restore normal neural function or compensate for pathological changes.
| Behavioral Test | Domain Assessed | Relevance to Disease Models |
| Rotational Behavior Test | Motor Asymmetry | Parkinson's Disease (e.g., 6-OHDA model) google.com |
| Morris Water Maze | Spatial Learning and Memory | Alzheimer's Disease, Cognitive Disorders kuleuven.be |
| Open Field Test | Locomotor Activity and Anxiety | General CNS activity, Anxiety Disorders |
| Prepulse Inhibition | Sensorimotor Gating | Schizophrenia, Psychosis in Parkinson's Disease nih.gov |
Confirming that a drug reaches and interacts with its intended target in the CNS is a critical step in neuropharmacological drug development. nih.govfrontiersin.org For MP-513 (hydrobromide), this involves demonstrating its ability to cross the blood-brain barrier and bind to its molecular target within the brain. frontiersin.org Physiologically based pharmacokinetic (PBPK) modeling can be employed to predict the CNS distribution of the compound. nih.gov
The concept of a target engagement ratio (TER), which compares the unbound drug concentration in the brain to its in vitro potency (e.g., IC50), is often used to predict intracranial efficacy. nih.gov Direct measurement of target engagement can be achieved through techniques like receptor occupancy studies, which may utilize radiolabeled versions of the drug or competing ligands. wuxibiology.com These studies provide direct evidence that the therapeutic agent is interacting with its target at a level sufficient to elicit a pharmacological response, a crucial link between dosing, target interaction, and ultimate clinical benefit in CNS disorders. viamedica.pl
Anti-inflammatory and Immunomodulatory Mechanism Studies in Preclinical Models
The anti-inflammatory and immunomodulatory properties of MP-513 (hydrobromide) are investigated in preclinical models to understand its potential in treating diseases with an inflammatory component. These studies aim to dissect the molecular and cellular mechanisms by which the compound alters the immune response.
A key aspect of understanding the anti-inflammatory effects of MP-513 (hydrobromide) is to profile its impact on the production and release of cytokines and other inflammatory mediators. nih.govnih.gov In preclinical models of inflammation, the levels of various pro-inflammatory and anti-inflammatory cytokines are measured in tissues and biological fluids following treatment with the compound. scholaris.ca
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are often upregulated in inflammatory conditions. nih.gov A therapeutic agent with anti-inflammatory properties would be expected to reduce the levels of these cytokines. researchgate.net Conversely, the compound might enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). frontiersin.org The profiling of these mediators provides a molecular signature of the drug's anti-inflammatory activity and helps to identify the specific signaling pathways being modulated. frontiersin.orgwdh.ac.id
| Cytokine/Mediator | Function | Expected Modulation by Anti-inflammatory Agent |
| TNF-α | Pro-inflammatory, key in systemic inflammation nih.gov | Downregulation |
| IL-1β | Pro-inflammatory, involved in acute and chronic inflammation nih.gov | Downregulation |
| IL-6 | Pro-inflammatory and anti-inflammatory roles nih.gov | Modulation depending on context |
| IL-10 | Anti-inflammatory, suppresses cytokine production frontiersin.org | Upregulation |
| Prostaglandin E2 (PGE2) | Pro-inflammatory mediator frontiersin.org | Downregulation |
Beyond cytokine profiling, it is crucial to investigate how MP-513 (hydrobromide) modulates the function and interaction of various immune cells. nih.goveurekalert.org This involves studying the compound's effects on both the innate and adaptive immune systems. nih.govtechnologynetworks.com
In the context of the cellular immune response, studies may focus on the compound's impact on the activation, proliferation, and differentiation of T cells, which are key players in adaptive immunity. technologynetworks.com For example, the compound might influence the balance between different T helper (Th) cell subsets, such as Th1, Th2, and Th17 cells, or enhance the function of regulatory T cells (Tregs) that suppress immune responses. frontiersin.orgtechnologynetworks.com The modulation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) is also of significant interest, particularly in the context of cancer immunotherapy. nih.gov Flow cytometry is a powerful tool used to analyze these different immune cell populations and their activation states.
Preclinical Pharmacokinetic Studies of Mp 513 Hydrobromide
Absorption and Distribution in Preclinical Species
The absorption and distribution characteristics of Teneligliptin (B1682743) were evaluated in various preclinical models to determine how the compound is taken up and where it subsequently travels within the body.
In vitro permeability assays are crucial for predicting the oral absorption of a drug candidate. Cell-based models, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, are standard tools for these assessments. Caco-2 cells, derived from human colorectal adenocarcinoma, form monolayers that mimic the intestinal epithelium, allowing for the study of a compound's ability to cross this biological barrier. MDCK cells, often transfected with specific transporter proteins like P-glycoprotein (P-gp), are used to investigate the role of active efflux in a drug's disposition.
For a compound to be orally bioavailable, it must effectively permeate the intestinal wall. The apparent permeability coefficient (Papp) is calculated in these assays to quantify this movement. A high Papp value generally correlates with good absorption in vivo. Furthermore, by measuring transport in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined. An efflux ratio significantly greater than 1 suggests the compound is actively transported out of the cell, which can limit its absorption and distribution to target tissues.
Understanding the distribution of a drug into various tissues is key to assessing its potential sites of action and accumulation. Preclinical studies using radiolabeled Teneligliptin have provided detailed insights into its tissue disposition in animal models.
Following a single oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats, the compound was rapidly and widely distributed throughout the body. nih.govsemanticscholar.orgresearchgate.net The highest concentrations of radioactivity were observed in the kidney and liver, which are the primary organs of elimination. nih.govresearchgate.netnih.gov Significant concentrations were also found in the lung, spleen, and pituitary gland. nih.govresearchgate.net
Interestingly, the elimination of Teneligliptin was slower in tissues with high expression of the DPP-4 enzyme, such as the kidney, liver, and lung, when compared to tissues with low DPP-4 expression like the heart and pancreas. nih.govresearchgate.net This was demonstrated in a comparative study between wild-type Fischer rats and DPP-4-deficient rats, where the elimination from DPP-4 rich tissues was notably slower in the wild-type animals. nih.govresearchgate.netnih.gov This finding suggests that the high binding affinity of Teneligliptin to its target enzyme, DPP-4, influences its retention and distribution in tissues. researchgate.netnih.gov
| Tissue | Relative Concentration/Distribution | Key Findings |
|---|---|---|
| Kidney | High | Primary site of distribution and elimination. Slower elimination in wild-type rats vs. DPP-4 deficient rats. |
| Liver | High | Primary site of distribution and metabolism. Slower elimination in wild-type rats vs. DPP-4 deficient rats. |
| Lung | Moderate | Significant distribution; slower elimination linked to DPP-4 expression. |
| Spleen | Moderate | Notable distribution observed. |
| Pituitary Gland | Moderate | Notable distribution observed. |
| Heart & Pancreas | Low | No marked difference in elimination between wild-type and DPP-4 deficient rats. |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its pharmacokinetic profile. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert a pharmacological effect.
Preclinical studies in rats have determined that Teneligliptin exhibits a relatively high degree of binding to plasma proteins. One study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) reported a plasma protein binding of 85.46 ± 0.24% in rats. nih.gov Other sources have reported the plasma protein binding to be in the range of 78-80%. nih.gov This high level of binding can influence its volume of distribution and clearance.
| Preclinical Species | Percentage Bound (%) | Reference |
|---|---|---|
| Rat | 85.46 ± 0.24% | nih.gov |
| Not Specified | 78-80% | nih.gov |
Metabolic Pathways and Excretion in Preclinical Models
The metabolism and excretion of Teneligliptin are characterized by the involvement of multiple pathways, ensuring its efficient elimination from the body.
In vitro studies using human liver microsomes and recombinant enzymes are essential for identifying the specific enzymes responsible for a drug's metabolism. These studies have shown that Teneligliptin is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes.
The primary enzymes identified as responsible for the metabolism of Teneligliptin are CYP3A4 and Flavin-containing monooxygenase 3 (FMO3), with approximately equal contribution from each. nih.govnih.gov Flavin-containing monooxygenase 1 (FMO1) also plays a role. nih.gov This dual-pathway metabolism is advantageous, as impairment of one pathway may be compensated by the other, reducing the risk of drug-drug interactions.
Further in vitro studies demonstrated that Teneligliptin has a weak inhibitory effect on CYP2D6, CYP3A4, and FMO. nih.gov However, it showed no significant inhibitory effects on other major isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, and it does not induce the expression of CYP1A2 or CYP3A4. nih.gov This profile suggests a low potential for Teneligliptin to cause clinically significant metabolic drug-drug interactions.
Analysis of plasma, urine, and feces from preclinical studies following the administration of radiolabeled Teneligliptin allowed for the identification of its metabolites. While Teneligliptin itself was the most abundant radioactive component found in plasma, several metabolites were also identified. nih.gov
Mass Balance and Excretion Route Analysis in Animal Models
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of MP-513 (hydrobromide) in animal models has not been published. Mass balance studies, which are fundamental to understanding how a compound is processed by and eliminated from the body, remain proprietary or have not been conducted. These studies typically involve administering a radiolabeled version of the drug to track its path and determine the primary routes of excretion, such as through urine or feces. Without this data, the metabolic fate and clearance pathways of MP-513 (hydrobromide) are unknown.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research
There is no publicly accessible information on the development or application of PK/PD models for MP-513 (hydrobromide). This includes:
Development of Preclinical PK/PD Models
The establishment of mathematical models to describe the relationship between the concentration of MP-513 (hydrobromide) in the body and its pharmacological effect over time has not been detailed in any available resources. Such models are essential for predicting the therapeutic window and optimizing dosing regimens.
Relationship Between Exposure and Preclinical Efficacy
Specific data linking the exposure levels of MP-513 (hydrobromide) to its efficacy in preclinical models are not available. This information is critical for establishing a clear understanding of the dose-response relationship and for predicting effective concentrations in subsequent clinical trials.
Advanced Research Methodologies and Techniques Applied to Mp 513 Hydrobromide Research
High-Throughput Screening (HTS) and Library Design
The discovery of MP-513 was not the result of a conventional high-throughput screening (HTS) campaign involving large, random chemical libraries. Instead, a more focused, structure-based drug design and library design approach was employed. Researchers initiated their investigation by exploring l-prolylthiazolidines, a class of compounds known to interact with the DPP-4 enzyme. rcsb.org
The core strategy involved the systematic exploration of linked bicyclic heteroarylpiperazines as substituents at the γ-position of the proline scaffold. rcsb.org This rational design approach led to the synthesis of a focused library of compounds, culminating in the identification of 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine, designated as compound 8g and later known as Teneligliptin (B1682743) or MP-513. rcsb.org This molecule is distinguished by its unique structure, featuring five consecutive rings. rcsb.org The success of this targeted library design underscores the efficiency of structure-guided methodologies in drug discovery, leading to the development of a highly potent and selective inhibitor.
Computational Chemistry and Molecular Modeling
Computational techniques have been pivotal in understanding the molecular interactions that underpin the efficacy of MP-513.
Molecular docking studies were validated by the successful crystallization of the human DPP-4 enzyme in complex with MP-513. rcsb.org The X-ray co-crystal structure, resolved at 2.49 Å, provided a detailed view of the inhibitor within the enzyme's active site. rcsb.org This structural data revealed that the potent inhibitory activity of MP-513 is derived from specific, key interactions with the enzyme. rcsb.org
A crucial finding from the co-crystal structure was the interaction between the phenyl ring on the pyrazole (B372694) moiety of MP-513 and the S2 extensive subsite of the DPP-4 enzyme. rcsb.org This interaction was shown to be a significant contributor to both the high potency and the enhanced selectivity of the compound. rcsb.org
More recent computational studies have further explored the binding of Teneligliptin to DPP4-like enzymes from gut microbiota using molecular docking and molecular dynamics (MD) simulations. csic.es These simulations, running for 200 nanoseconds, investigated the stability of the predicted 3D structures of bacterial DPP4-like enzymes in complex with Teneligliptin. csic.es The root-mean-square deviation (RMSD) values for some of the bacterial enzyme-ligand complexes showed minimal fluctuations, suggesting a stable binding interaction. csic.es
Table 1: Key Molecular Docking and Simulation Findings for MP-513 (Teneligliptin)
| Research Focus | Methodology | Key Findings | Reference |
| Human DPP-4 Interaction | X-ray Co-crystallography | The phenyl group on the pyrazole ring of MP-513 forms a key interaction with the S2 extensive subsite of DPP-4, enhancing potency and selectivity. | rcsb.org |
| Bacterial DPP4-like Enzyme Interaction | Molecular Docking & MD Simulation | Teneligliptin is predicted to bind to the active sites of several bacterial DPP4-like enzymes; MD simulations suggest stable complex formation with some homologs. | csic.es |
The biological activity of MP-513 was predicted and confirmed through a feedback loop between computational modeling and experimental testing. The initial structure-based design suggested that specific substitutions would enhance binding affinity and selectivity. The in silico hypothesis that the phenyl group's interaction with the S2 subsite would boost potency was confirmed by the experimental IC50 values obtained for MP-513, which were in the nanomolar range for both human and rat DPP-4. rcsb.orgmedchemexpress.com
The compound's high potency is demonstrated by its half-maximal inhibitory concentration (IC50) values. It competitively inhibits recombinant human DPP-4, human plasma DPP-4, and rat plasma DPP-4 with IC50 values of 0.889 nM, 1.75 nM, and 1.35 nM, respectively. nih.govselleckchem.com These findings highlight the predictive power of structure-based in silico modeling in guiding the synthesis of drug candidates with desired biological activities.
Omics Technologies in Preclinical Research
While specific preclinical studies utilizing the full suite of 'omics' technologies for MP-513 have not been extensively published, the scientific literature points towards their importance in fully elucidating the compound's mechanisms and long-term effects. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful tool to map the metabolic pathways affected by a drug. For a DPP-4 inhibitor like MP-513, metabolomic profiling in preclinical models could provide a detailed snapshot of changes in glucose metabolism, amino acid pathways, and lipid profiles. Such studies are considered necessary to understand the full impact of Teneligliptin on systemic metabolism beyond its primary effect on incretin (B1656795) hormones. nih.gov This approach could uncover novel pleiotropic effects and help explain the compound's influence on complications associated with diabetes.
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) are essential for a deep mechanistic understanding of a drug's action. In the context of MP-513, these technologies could be applied in preclinical studies to:
Identify downstream targets: Analyze changes in gene expression and protein levels in various tissues (e.g., pancreas, liver, kidney, heart) following treatment to identify pathways modulated by DPP-4 inhibition.
Elucidate cardioprotective effects: Research suggests that MP-513 may have cardioprotective effects, potentially through the activation of AMPK and inhibition of the NLRP3 inflammasome. nih.gov Proteomics and transcriptomics could confirm these mechanisms by quantifying changes in the expression and phosphorylation status of key proteins in these pathways within cardiac tissues. nih.gov
Investigate long-term effects: Long-term preclinical studies using these 'omics' technologies have been called for to better understand the impact of Teneligliptin on the development of diabetic complications such as neuropathy and nephropathy. nih.gov
Table 2: Potential Applications of Omics Technologies in MP-513 Research
| Omics Technology | Potential Application | Research Question Addressed | Reference |
| Metabolomics | Profiling of plasma and tissue metabolites in preclinical models. | How does MP-513 affect systemic metabolic pathways beyond incretin regulation? | nih.gov |
| Transcriptomics | Gene expression analysis in tissues like the heart, kidney, and liver. | What genes and signaling pathways are modulated by MP-513 treatment? | nih.gov |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | What are the protein-level changes that mediate the observed pleiotropic effects of MP-513, such as cardioprotection? | nih.gov |
Advanced Imaging Techniques in Preclinical Models
The investigation of phosphodiesterase 10A (PDE10A) inhibitors, such as MP-513 (hydrobromide), in preclinical research has been significantly advanced by the application of sophisticated imaging technologies. These non-invasive methods allow for the real-time visualization and quantification of the compound's effects and the distribution of its target enzyme, PDE10A, in living organisms. molecubes.com Techniques like Positron Emission Tomography (PET) and combined PET/Magnetic Resonance Imaging (MRI) have been instrumental in this field. embopress.org
One of the primary uses of advanced imaging in the study of PDE10A inhibitors is to confirm target engagement and understand the biodistribution of these compounds. perceptive.com For instance, PET imaging with specific radioligands that bind to PDE10A can reveal the concentration of this enzyme in various tissues.
A notable study utilized small-animal PET/MRI with the novel radioligand [¹⁸F]-AQ28A to investigate the distribution of PDE10A. embopress.org This research identified significant levels of PDE10A in the interscapular brown adipose tissue (BAT) of mice. embopress.org To confirm the specificity of the radioligand's binding, a "blocking" experiment was conducted. In this experiment, mice were pre-treated with MP-10, a highly selective PDE10A inhibitor, before the administration of the [¹⁸F]-AQ28A radioligand. embopress.org The pre-treatment with MP-10 was shown to block the uptake of the radioligand, confirming that [¹⁸F]-AQ28A specifically binds to PDE10A. embopress.org
The findings from such imaging studies are crucial for understanding the therapeutic potential of PDE10A inhibitors. For example, the discovery of high PDE10A expression in brown adipose tissue has opened new avenues for researching the role of these inhibitors in regulating energy homeostasis. embopress.org Pharmacological inhibition of PDE10A with MP-10 was found to activate BAT and promote the browning of white adipose tissue in mice. embopress.org
Functional neuroimaging techniques, including fMRI and PET, have also been pivotal in demonstrating how PDE10A inhibitors modulate neural circuits. patsnap.com Studies have indicated that the inhibition of PDE10A can lead to enhanced connectivity in the striatum and prefrontal cortical regions, which is associated with improvements in cognitive and motor functions in animal models. patsnap.com
The table below summarizes the key findings from a preclinical imaging study involving a PDE10A inhibitor.
| Imaging Technique | Model | Key Finding | Implication |
| Small-animal PET/MRI with [¹⁸F]-AQ28A | Mouse | High levels of PDE10A were detected in interscapular brown adipose tissue (BAT). embopress.org | Suggests a role for PDE10A in the regulation of energy homeostasis. embopress.org |
| Small-animal PET/MRI with [¹⁸F]-AQ28A and MP-10 | Mouse | Pre-administration of MP-10 blocked the uptake of the PDE10A-specific radioligand. embopress.org | Confirms the specificity of the radioligand and the target engagement of the inhibitor. embopress.org |
| Functional MRI (fMRI) and PET | Animal Models | Inhibition of PDE10A improved connectivity in the striatum and prefrontal cortical regions. patsnap.com | Correlates target engagement with functional improvements in neural circuits related to cognition and motor control. patsnap.com |
These advanced imaging methodologies provide invaluable insights into the pharmacodynamics of PDE10A inhibitors, guiding their development for potential therapeutic applications. The ability to non-invasively monitor molecular and functional changes in preclinical models accelerates the translation of these findings to clinical research. molecubes.comnih.gov
Future Directions and Unexplored Research Avenues for Mp 513 Hydrobromide
Investigation of Novel Biological Targets or Off-Targets
While MP-513 is highly selective for its primary target, DPP-4, future research is poised to investigate its effects on other biological molecules and pathways, which could be considered novel targets or off-targets. medchemexpress.commedchemexpress.comguidetopharmacology.org Understanding these interactions is crucial for uncovering new therapeutic applications and ensuring a comprehensive understanding of its mechanism of action.
Preclinical studies have already provided glimpses into these alternative pathways. Research indicates that Teneligliptin (B1682743) can prevent the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. medchemexpress.commedchemexpress.comnih.gov This anti-inflammatory effect is linked to the increased phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. medchemexpress.commedchemexpress.com Furthermore, Teneligliptin has been shown to inhibit p38 MAP Kinase (p38MAPK), which in turn prevents the downregulation of USP22-SIRT1 and protects against mitochondrial dysfunction. medchemexpress.commedchemexpress.com The compound also exhibits direct antioxidative properties, including the ability to scavenge hydroxyl radicals. nih.gov
Future investigations should aim to systematically screen for additional binding partners and downstream signaling effects. Techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry could identify novel interacting proteins. While rare, adverse off-target effects such as idiosyncratic skin reactions have been reported, necessitating further research into their underlying mechanisms to improve the compound's profile. nih.gov
Table 1: Known and Investigated Biological Targets of MP-513 (Teneligliptin)
| Target/Pathway | Finding | Implication | Reference(s) |
|---|---|---|---|
| DPP-4 | Potent, competitive inhibition (IC50 ~1 nM) | Primary mechanism for glycemic control | medchemexpress.combiomol.comimmunomart.com |
| NLRP3 Inflammasome | Prevents activation in cardiomyocytes and neuronal tissue | Potential anti-inflammatory and neuroprotective applications | medchemexpress.commedchemexpress.comnih.gov |
| AMPK | Increases phosphorylation | Role in improving energy metabolism and reducing lipogenesis | medchemexpress.commedchemexpress.comimmunomart.com |
| p38 MAPK | Inhibits pathway, preventing SIRT1 downregulation | Mechanism for protecting against mitochondrial dysfunction | medchemexpress.commedchemexpress.com |
| Reactive Oxygen Species | Exhibits direct hydroxyl radical scavenging properties | Potential for treating conditions associated with oxidative stress | nih.gov |
Exploration of Efficacy in Additional Preclinical Disease Models
Building on the discovery of novel biological targets, a significant future direction is the exploration of MP-513's efficacy in a wider range of preclinical disease models beyond type 2 diabetes. Its established anti-inflammatory, antioxidative, and cell-protective effects suggest its utility in various pathological conditions. nih.govnih.gov
Current preclinical evidence already supports this expansion. For instance, MP-513 has shown promise in models of:
Diabetic Complications : It ameliorates diabetic polyneuropathy in rats and mitigates diabetic cardiomyopathy in mice, partly by inhibiting the NLRP3 inflammasome. medchemexpress.commedchemexpress.comnih.gov
Cardiovascular Disease : It protects against hypoxia/reoxygenation-induced injury in endothelial cells and has shown protective effects in cell models of doxorubicin-induced cardiotoxicity. medchemexpress.com
Liver Disease : In a mouse model of non-alcoholic fatty liver disease (NAFLD), MP-513 was found to attenuate hepatic lipogenesis and reduce the accumulation of triglycerides in the liver. immunomart.com
Neurological Disorders : Research in mice indicates that MP-513 can alleviate diabetes-related cognitive impairment by inhibiting endoplasmic reticulum (ER) stress and neuroinflammation. nih.gov
Future studies should systematically evaluate MP-513 in validated animal models of chronic inflammatory diseases, neurodegenerative disorders, and other metabolic syndromes where DPP-4, inflammation, and oxidative stress play a pathogenic role.
Development of Advanced Preclinical Research Tools and Probes
To facilitate a deeper understanding of MP-513's in vivo behavior, the development of advanced preclinical research tools is a critical next step. The creation of specialized probes based on the MP-513 chemical scaffold would enable more precise investigation of its pharmacokinetics, target engagement, and biodistribution.
The known co-crystal structure of MP-513 bound to DPP-4 provides a detailed map of its molecular interactions, which can guide the rational design of such tools. rcsb.org Potential avenues for development include:
Radiolabeled Tracers : Synthesizing a version of MP-513 with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) would allow for non-invasive in vivo imaging using Positron Emission Tomography (PET). This would enable real-time visualization of the drug's distribution and binding to DPP-4 in the brain, pancreas, and other organs in various disease models.
Fluorescent Probes : Attaching a fluorescent tag to the MP-513 molecule would facilitate high-resolution imaging in ex vivo tissue samples and in vitro cell-based assays, allowing for precise localization of the drug at a subcellular level.
Biotinylated or Photo-affinity Probes : These tools are invaluable for "pull-down" experiments designed to identify novel binding partners and off-targets from cell or tissue lysates, helping to validate the findings from broader screening methods.
Integration of Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-target, single-pathway understanding of MP-513, future research should integrate systems biology approaches. By employing 'omics' technologies, researchers can build a comprehensive map of the molecular changes induced by the compound across the genome, proteome, and metabolome.
This holistic view can reveal the broader network effects of DPP-4 inhibition and the engagement of secondary targets like the NLRP3 inflammasome and AMPK. medchemexpress.commedchemexpress.com For example:
Transcriptomics (RNA-seq) could identify global changes in gene expression in response to MP-513 treatment in different tissues and disease states.
Proteomics can quantify changes in protein expression and post-translational modifications (like phosphorylation), providing direct insight into altered signaling pathways.
Metabolomics would offer a detailed snapshot of the changes in endogenous metabolites, revealing the ultimate functional consequences of the drug's action on cellular metabolism.
By integrating these multi-omics datasets, computational models can be constructed to simulate the drug's effects, predict new therapeutic indications, and identify potential biomarkers to stratify patient populations who are most likely to respond to treatment.
Potential for Combination Therapies in Preclinical Settings
The exploration of MP-513 in combination with other therapeutic agents is a promising avenue for enhancing efficacy and overcoming treatment limitations in various diseases. The rationale for combination therapy is to target multiple pathological pathways simultaneously.
In the context of diabetes, MP-513 is already used in combination with other antihyperglycemic agents. nih.gov Preclinical and clinical studies have demonstrated the benefits of combining it with metformin (B114582) and the SGLT2 inhibitor canagliflozin (B192856). medchemexpress.comnih.gov A preclinical study in diabetic rats showed that the combination of Teneligliptin and canagliflozin had beneficial effects on both diabetic polyneuropathy and pancreatic β-cell volume. medchemexpress.com
Future preclinical research should explore novel combinations beyond diabetes. Based on its known mechanisms, logical combinations to investigate in relevant animal models could include:
With Anti-inflammatory Agents : In models of inflammatory bowel disease or rheumatoid arthritis, combining MP-513 with standard anti-inflammatory drugs could offer synergistic effects.
With Neuroprotective Compounds : In models of neurodegeneration, pairing MP-513 with agents that target other pathological mechanisms, such as protein aggregation or excitotoxicity, could provide enhanced protection.
With Chemotherapeutic Agents : Given the emerging links between metabolism, inflammation, and cancer, exploring MP-513's potential to modulate the tumor microenvironment or sensitize cancer cells to existing chemotherapies warrants investigation in preclinical cancer models.
Table 2: Investigated and Potential Preclinical Combination Therapies for MP-513 (Teneligliptin)
| Combination Partner | Rationale | Status / Potential | Reference(s) |
|---|---|---|---|
| Metformin | Complementary mechanisms for glycemic control | Investigated in clinical trials for T2DM | nih.govpatsnap.com |
| Canagliflozin | Dual inhibition of DPP-4 and SGLT2 for enhanced glycemic control and organ protection | Approved fixed-dose combination; Preclinical data shows benefit in diabetic complications | medchemexpress.comnih.gov |
| Insulin (B600854) / Sulfonylureas | Additive glucose-lowering effect | Used clinically; requires monitoring due to hypoglycemia risk | nih.govdrugbank.com |
| Novel Anti-inflammatory Drugs | Synergistic targeting of inflammatory pathways | Future preclinical exploration in models of chronic inflammation | - |
| Novel Neuroprotective Agents | Multi-modal approach to treating neurodegeneration | Future preclinical exploration in relevant neurological models | - |
Q & A
Q. What is the primary mechanism of action of MP-513 (hydrobromide) in glycemic control, and how are its inhibitory properties quantified?
MP-513 (hydrobromide) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It competitively binds to DPP-4, prolonging the activity of incretin hormones like GLP-1, which enhances insulin secretion and suppresses glucagon. Its inhibitory potency is quantified via IC50 values, which are ~1 nM for human recombinant DPP-4, 1.75 nM in human plasma, and 1.35 nM in rat plasma . In vitro assays using recombinant enzymes and plasma samples are standard for determining these values, with selectivity confirmed against DPP-8 and DPP-9 (IC50s = 260 and 540 nM, respectively) .
Q. Which experimental models are most suitable for evaluating the efficacy of MP-513 (hydrobromide) in preclinical studies?
Zucker fatty (ZF) rats and monosodium glutamate (MSG)/high-fat diet (HFD)-induced obese mice are widely used. In ZF rats, MP-513 (0.03–1 mg/kg) significantly reduces postprandial hyperglycemia during oral glucose tolerance tests (OGTTs) . MSG/HFD mice treated with 30 mg/kg/day MP-513 in drinking water show improved insulin sensitivity and hepatic histopathology after 10 weeks . These models mimic insulin resistance and metabolic dysregulation, making them ideal for assessing glycemic outcomes.
Q. How is the selectivity of MP-513 (hydrobromide) for DPP-4 over related proteases validated?
Selectivity is tested using enzymatic assays with recombinant human DPP-4, DPP-8, and DPP-9. MP-513 exhibits >200-fold selectivity for DPP-4 (IC50 = 0.889 nM) compared to DPP-8 (IC50 = 260 nM) and DPP-9 (IC50 = 540 nM) . Cross-reactivity studies with other proteases (e.g., DPP-II, DPP-10) are recommended to rule off-target effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., DPP-4 inhibition vs. β2-adrenergic receptor blockade)?
While MP-513 is primarily characterized as a DPP-4 inhibitor, some studies suggest β2-adrenergic receptor (β2AR) modulation . To validate the dominant mechanism, researchers should:
Q. What experimental design considerations are critical for optimizing MP-513 dosage in translational studies?
Key factors include:
- Species-specific pharmacokinetics : Rats require higher doses (e.g., 30 mg/kg/day) due to faster drug clearance vs. humans (20 mg/day) .
- Administration route : Oral dosing in drinking water or chow ensures sustained exposure, mimicking clinical use .
- Endpoint selection : Measure plasma DPP-4 activity, insulin/glucose levels, and hepatic lipid profiles to capture systemic and tissue-specific effects .
Q. How can researchers address variability in long-term safety data for MP-513 (hydrobromide)?
- Conduct 13-week toxicity studies in rodents, monitoring organ weight, histopathology, and biomarkers (e.g., liver enzymes, creatinine) .
- Use standardized protocols for CO2 asphyxiation and tissue sampling to minimize experimental bias .
- Compare results with structurally related DPP-4 inhibitors (e.g., sitagliptin) to identify class-specific vs. compound-specific effects .
Q. What statistical methods ensure robust analysis of MP-513 (hydrobromide) efficacy data?
- Report means ± SEM with significance thresholds (e.g., p < 0.05) validated via ANOVA or t-tests .
- Use power analysis during study design to determine cohort sizes (e.g., n = 6–10/group) .
- Apply Bonferroni correction for multiple comparisons to reduce Type I errors .
Q. How can multi-omics approaches enhance understanding of MP-513's off-target effects?
- Transcriptomics : RNA-seq of pancreatic islets or liver tissue to identify dysregulated pathways (e.g., lipid metabolism, insulin signaling) .
- Metabolomics : LC-MS profiling of serum/urine to detect changes in glucose, amino acids, or ketones .
- Proteomics : Quantify DPP-4 substrate cleavage (e.g., GLP-1, GIP) and β2AR expression in target tissues .
Methodological Guidance
Q. What protocols are recommended for determining IC50 values in enzymatic assays?
- Incubate recombinant DPP-4 with varying MP-513 concentrations (0.1–1000 nM) and fluorogenic substrates (e.g., Gly-Pro-AMC).
- Measure fluorescence intensity (ex/em = 380/460 nm) over time to calculate inhibition kinetics .
- Use GraphPad Prism for nonlinear regression analysis to derive IC50 .
Q. How should researchers ensure reproducibility in MP-513 (hydrobromide) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
